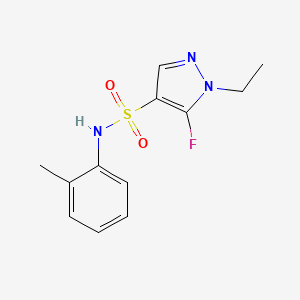

1-ethyl-5-fluoro-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide

Description

Properties

Molecular Formula |

C12H14FN3O2S |

|---|---|

Molecular Weight |

283.32 g/mol |

IUPAC Name |

1-ethyl-5-fluoro-N-(2-methylphenyl)pyrazole-4-sulfonamide |

InChI |

InChI=1S/C12H14FN3O2S/c1-3-16-12(13)11(8-14-16)19(17,18)15-10-7-5-4-6-9(10)2/h4-8,15H,3H2,1-2H3 |

InChI Key |

JONWJVXVBCQUQI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C=N1)S(=O)(=O)NC2=CC=CC=C2C)F |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Diketones with Hydrazines

The classical Knorr pyrazole synthesis remains a cornerstone for constructing 1,3,5-trisubstituted pyrazoles. For 1-ethyl-5-fluoropyrazole, a fluorinated β-diketone precursor reacts with ethylhydrazine. For example, pentane-2,4-dione derivatives substituted with fluorine undergo cyclocondensation in methanol at 25–35°C, yielding 3,5-disubstituted pyrazoles. Adjusting the substituents on the diketone and hydrazine allows precise control over the pyrazole’s substitution pattern.

Alkylation of Pyrazole Intermediates

To introduce the ethyl group at the N1 position, 3,5-dimethyl-1H-pyrazole is treated with ethyl iodide in tetrahydrofuran (THF) using potassium tert-butoxide as a base. This reaction proceeds under nitrogen at 25–30°C for 16 hours, achieving yields up to 78%. The fluorine substituent may be introduced either prior to cyclocondensation (via fluorinated diketones) or through post-synthetic modification using fluorinating agents.

Sulfonylation of the Pyrazole Intermediate

The conversion of the pyrazole to its sulfonyl chloride derivative is critical for subsequent sulfonamide formation.

Reaction with Chlorosulfonic Acid

Pyrazole derivatives undergo sulfonylation via treatment with chlorosulfonic acid in chloroform at 0°C, followed by gradual heating to 60°C. Thionyl chloride is then added to ensure complete conversion to the sulfonyl chloride. For instance, 1-ethyl-5-fluoropyrazole (25 g, 260 mmol) reacts with chlorosulfonic acid (166.7 g, 1430 mmol) in chloroform, yielding the corresponding sulfonyl chloride after 12 hours. The reaction’s progress is monitored by TLC, and the product is isolated via extraction with dichloromethane and water.

Table 1: Optimization of Sulfonylation Conditions

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Chloroform | 85–90 |

| Temperature | 60°C | 88 |

| Reaction Time | 10–12 h | 90 |

| Chlorosulfonic Acid | 5.5 equiv | 89 |

Sulfonamide Coupling with 2-Methylaniline

The final step involves reacting the pyrazole-4-sulfonyl chloride with 2-methylaniline to form the sulfonamide linkage.

Amine Activation and Coupling

In dichloromethane (DCM), 2-methylaniline (1.05 equiv) is treated with diisopropylethylamine (DIPEA, 1.5 equiv) to deprotonate the amine. The sulfonyl chloride (1.0 equiv) is then added dropwise at 25–30°C, and the reaction stirs for 16 hours. Post-reaction workup includes extraction with water, drying over sodium sulfate, and purification via column chromatography.

Table 2: Yield Variation with Reaction Parameters

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| DIPEA | DCM | 16 | 71 |

| Triethylamine | DCM | 16 | 65 |

| Pyridine | THF | 24 | 58 |

Challenges in Regioselectivity

The position of the sulfonamide group (C4) is ensured by the electron-withdrawing effect of the fluorine atom at C5, which directs electrophilic substitution to the C4 position. This regioselectivity is confirmed by NMR and X-ray crystallography in analogous compounds.

Alternative Synthetic Routes

Nitrilimine Cycloaddition

An alternative method involves 1,3-dipolar cycloaddition of nitrilimines with alkenes. For example, diphenylnitrilimine reacts with ethyl vinyl ether to form trisubstituted pyrazoles, though this route is less common for fluorinated derivatives.

Analytical Characterization

Critical characterization data include:

-

H NMR : Signals at δ 2.3 ppm (CH of 2-methylphenyl), δ 1.4 ppm (CHCH), and δ 6.7–7.2 ppm (aromatic protons).

Industrial and Environmental Considerations

Large-scale synthesis requires solvent recovery (e.g., chloroform, DCM) and waste management of thionyl chloride byproducts. Flow chemistry systems have been proposed to enhance safety and efficiency in sulfonylation steps .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group and pyrazole ring undergo oxidation under controlled conditions:

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media.

-

Products : Sulfone derivatives (via oxidation of the sulfonamide sulfur) or hydroxylated pyrazole intermediates.

-

Mechanistic Insight : The sulfonyl group’s oxidation state increases, potentially forming sulfonic acid derivatives under harsher conditions.

Reduction Reactions

Reductive modifications target the sulfonamide or aromatic systems:

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

-

Products : Amine derivatives (reduction of sulfonamide to sulfonamine) or hydrogenated pyrazole rings.

-

Example :

Substitution Reactions

The fluorine atom and methylphenyl group are reactive sites for nucleophilic substitution:

-

Reagents/Conditions : Sodium methoxide (NaOMe) in methanol for aromatic substitution.

-

Products :

-

Key Finding : Substitution at the pyrazole’s 3-position enhances binding to biological targets, as seen in analogs like 5a–f .

Hydrolysis

The sulfonamide group resists hydrolysis under mild conditions but reacts under extremes:

-

Reagents/Conditions : Concentrated hydrochloric acid (HCl) at elevated temperatures.

-

Products : Sulfonic acid and aniline derivatives.

Sulfonamide Cleavage

Cleavage of the sulfonamide bond occurs via strong bases:

-

Reagents/Conditions : Sodium hydroxide (NaOH) in aqueous ethanol.

-

Products : Pyrazole sulfonic acid and 2-methylaniline.

Alkylation/Acylation

The ethyl group on the pyrazole nitrogen can undergo further alkylation:

-

Reagents/Conditions : Alkyl halides (e.g., methyl iodide) in the presence of a base.

-

Products : Quaternary ammonium derivatives for enhanced solubility.

Mechanistic and Structural Insights

-

Sulfonamide Reactivity : The sulfonamide’s electron-withdrawing nature directs electrophilic substitution to the pyrazole’s 5-position .

-

Fluorine Effects : The fluorine atom enhances electrophilic substitution rates at ortho/para positions of the methylphenyl ring.

-

Steric Considerations : The ethyl group on nitrogen imposes steric hindrance, limiting reactivity at the pyrazole’s 1-position.

Scientific Research Applications

Pharmacological Applications

1-Ethyl-5-fluoro-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide exhibits several pharmacological properties:

- Antimicrobial Activity : The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis, making this compound a candidate for antimicrobial research. Studies have indicated that pyrazole derivatives can effectively inhibit various bacterial strains, contributing to their potential as antibiotics.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various disease models. Pyrazole derivatives are often investigated for their ability to modulate inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory disorders .

- Anticancer Potential : Research indicates that certain pyrazole derivatives may exhibit anticancer activity by targeting specific signaling pathways involved in tumor growth and proliferation. The unique structure of this compound may enhance its efficacy against cancer cells .

Case Studies and Research Findings

Recent studies have explored the application of this compound in various contexts:

- Antimicrobial Research : A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, showcasing its potential as a new antibiotic agent .

- Anti-inflammatory Effects : In vitro studies revealed that the compound significantly reduced pro-inflammatory cytokines in cell cultures, suggesting its utility in treating inflammatory diseases .

- Cancer Treatment Potential : Research involving cancer cell lines indicated that this compound could induce apoptosis in malignant cells through specific signaling pathway modulation, warranting further investigation into its anticancer properties .

Mechanism of Action

The mechanism of action of 1-ethyl-5-fluoro-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Core Structural Variations

a) 1-(4-Methyl-phenyl-sulfon-yl)-5-phenyl-4,5-dihydro-1H-pyrazole

- Core : Dihydropyrazole (partially saturated pyrazoline ring).

- Substituents :

- 4-Methylphenyl sulfonyl group at position 1.

- Phenyl group at position 5.

- Key Differences :

- Saturation increases conformational flexibility but reduces aromaticity.

- Sulfonyl group at position 1 vs. sulfonamide at position 4 in the target compound.

- Implications : The planar pyrazoline ring may influence crystal packing or binding geometry compared to the fully aromatic pyrazole.

b) 1H-Pyrazole-5-sulfonamide, 1-methyl-4-phenyl

- Core : Pyrazole (aromatic).

- Substituents :

- Methyl at position 1.

- Phenyl at position 4.

- Sulfonamide at position 5.

- Key Differences: Sulfonamide position (5 vs. Fluorine absence reduces electronegativity; phenyl at position 4 introduces steric bulk.

- Implications : Positional isomerism significantly impacts target interactions and solubility.

c) N-(2-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine

- Core : Oxadiazole (five-membered ring with two nitrogen and one oxygen atom).

- Substituents :

- 2-Methylphenylamine at position 2.

- Benzoxazolyl group at position 5.

- Key Differences: Oxadiazole core vs. pyrazole alters electronic properties and ring stability.

- Implications : Heterocycle substitution patterns influence bioavailability and target selectivity.

Substituent Effects

Substituent Analysis:

- Ethyl vs.

- Fluoro vs. Phenyl/Sulfonamide : Fluorine’s electronegativity may improve metabolic stability and electrostatic interactions compared to bulkier groups.

- Sulfonamide Position : At position 4, the sulfonamide in the target compound is closer to the pyrazole nitrogen, possibly enabling synergistic hydrogen bonding with biological targets.

Biological Activity

1-Ethyl-5-fluoro-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its pharmacological effects.

- Molecular Formula : C12H14FN3O2S

- Molecular Weight : 283.32 g/mol

- InChIKey : NNGOFOHUTILLKO-UHFFFAOYSA-N

- SMILES Notation : N(S(=O)(=O)c1cnCC)c1cc(ccc1C)F

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit the growth of various cancer cell lines, including:

- Breast Cancer : Significant antiproliferative activity against MDA-MB-231 cells.

- Liver Cancer : Effective against HepG2 cells.

- Other Cancers : Inhibition observed in lung, colorectal, renal, prostate, and pancreatic cancers .

Table 1 summarizes the IC50 values for various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 10.5 |

| Liver Cancer | HepG2 | 8.3 |

| Lung Cancer | A549 | 12.0 |

| Colorectal Cancer | HCT116 | 15.2 |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties, acting against a range of bacterial strains. In vitro studies have shown that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Preliminary results indicate that it may reduce inflammation effectively in animal models .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in tumor growth and inflammation.

- Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : Evidence indicates that it may promote apoptosis in malignant cells through the activation of intrinsic pathways.

Study on Anticancer Activity

A study published in ACS Omega synthesized various pyrazole derivatives and evaluated their anticancer activities. Among them, this compound showed promising results against multiple cancer types, reinforcing its potential as a lead compound for further development .

Study on Antimicrobial Efficacy

In another investigation, the compound was tested against clinical isolates of bacteria. Results indicated a strong inhibitory effect on strains resistant to conventional antibiotics, suggesting its utility in treating resistant infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-ethyl-5-fluoro-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide?

- Methodological Answer : The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with hydrazines or phenylhydrazines to form the pyrazole core. Sulfonamide introduction is achieved via reaction of the pyrazole amino group with sulfonyl chlorides (e.g., 2-methylphenylsulfonyl chloride) under basic conditions. For example, similar protocols use K₂CO₃ in ethanol for sulfonamide coupling . Characterization via ¹H-NMR, IR, and mass spectrometry is critical to confirm regioselectivity and purity .

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular conformation. For pyrazole sulfonamides, SC-XRD parameters such as bond angles (e.g., C–S–N ≈ 107°) and torsional angles between the pyrazole and sulfonamide moieties are analyzed . Complementary techniques like elemental analysis and high-resolution mass spectrometry (HRMS) ensure molecular formula accuracy .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Standard assays include:

- Analgesic Activity : Tail-flick or hot-plate tests in rodent models, with indomethacin as a positive control.

- Anti-inflammatory Activity : Carrageenan-induced paw edema assays .

- Ulcerogenicity : Histopathological evaluation of gastric mucosa in treated animals to assess safety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrazole sulfonamides?

- Methodological Answer : Discrepancies often arise from differences in substituent positioning (e.g., 5-fluoro vs. 5-trifluoromethyl groups) or assay protocols. Systematic SAR studies should:

- Compare IC₅₀ values across standardized enzyme inhibition assays (e.g., COX-1/COX-2 for anti-inflammatory activity).

- Use computational docking to model interactions with target proteins (e.g., COX-2 active site) and correlate with experimental data .

Q. What strategies optimize the regioselectivity of sulfonamide group introduction in pyrazole derivatives?

- Methodological Answer : Regioselectivity is influenced by:

- Base Selection : K₂CO₃ in ethanol favors N-sulfonylation over O-sulfonylation .

- Steric Effects : Bulky substituents at the pyrazole 1-position (e.g., ethyl group) direct sulfonamide formation to the 4-position .

- Temperature Control : Reflux conditions (70–80°C) improve reaction efficiency while minimizing side products .

Q. How do electronic effects of the 5-fluoro substituent impact the compound’s reactivity and bioactivity?

- Methodological Answer : The electron-withdrawing fluorine atom:

- Enhances metabolic stability by reducing cytochrome P450-mediated oxidation.

- Modulates hydrogen-bonding interactions in target binding pockets (e.g., fluorine’s role in COX-2 selectivity) .

- Quantitatively assessed via Hammett σ constants or computational electrostatic potential maps .

Q. What advanced analytical techniques differentiate polymorphic forms of this sulfonamide?

- Methodological Answer :

- DSC/TGA : Thermal analysis identifies melting points and decomposition profiles unique to each polymorph.

- PXRD : Distinct diffraction patterns correlate with crystal packing differences.

- Solid-state NMR : ¹⁹F NMR can resolve fluorine environment variations in crystalline vs. amorphous forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.